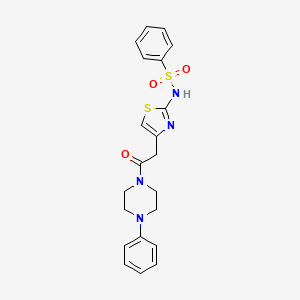

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c26-20(25-13-11-24(12-14-25)18-7-3-1-4-8-18)15-17-16-29-21(22-17)23-30(27,28)19-9-5-2-6-10-19/h1-10,16H,11-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLQTNGRSFGJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiazole-2-carboxylic acid. The final step involves the sulfonation of the thiazole ring with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific substituent being introduced, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. The phenylpiperazine moiety suggests potential activity as a serotonin and dopamine receptor modulator, which may lead to effects on mood regulation and cognitive functions.

Pharmacological Applications

-

Neuropharmacology :

- The compound's interaction with serotonin and dopamine receptors indicates potential applications in treating mood disorders and neurodegenerative diseases such as Alzheimer's disease. Research has shown that compounds with similar structures can exhibit psychoactive properties, making this compound a candidate for further investigation in psychiatric therapies.

-

Antimicrobial Activity :

- Preliminary studies suggest that thiazole derivatives can exhibit significant antimicrobial properties. The compound's structure may enhance its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis. In vitro studies have demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

-

Anticancer Potential :

- The compound's ability to inhibit specific enzymes involved in cancer cell proliferation presents it as a potential anticancer agent. Research indicates that similar thiazole-based compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.

Research Findings

Recent studies have explored various aspects of the biological activity of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide:

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

Neuroprotective Activity

The compound was tested for its acetylcholinesterase (AChE) inhibitory activity, yielding an IC50 value of 2.7 µM, indicating strong potential for treating neurodegenerative diseases.

Case Studies

- Antibacterial Activity : A study highlighted that derivatives similar to this compound showed a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin.

- Neuroprotection in Alzheimer's Disease Models : In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : Replacing the 4-phenylpiperazine group in the target compound with 4-methylpiperidine (e.g., CAS 922129-70-2) reduces aromaticity and may alter receptor binding affinity due to differences in electron distribution and steric effects .

- Thiazole-Thiazole Hybrids: Compounds like 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 5) exhibit dual thiazole motifs, which are associated with broad-spectrum antimicrobial activity but lower synthesis yields (~41%) compared to simpler derivatives .

- Thiophene-Enaminone Derivatives: The incorporation of a thiophene-enaminone system (Compound 6) shifts activity toward anticancer targets, with reported efficacy surpassing doxorubicin in breast cancer models .

Physicochemical Properties

Biological Activity

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that incorporates a thiazole ring, a phenylpiperazine moiety, and a sulfonamide group. This structural configuration suggests potential biological activities, particularly in pharmacology. The compound's interactions with various biological targets make it a subject of interest in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring through the Hantzsch thiazole synthesis and subsequent attachment of the phenylpiperazine moiety. These processes often utilize nucleophilic substitution reactions to introduce functional groups effectively.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing thiazole and phenylpiperazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar configurations can induce apoptosis in cancer cell lines such as MCF-7, leading to increased p53 expression and activation of caspase pathways .

2. COX Inhibition

Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. Some derivatives have shown promising COX-2 inhibitory activity, suggesting that this compound might share this property.

3. Antimicrobial Activity

The thiazole ring has been associated with antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains, indicating potential as an antibacterial agent .

The mechanism of action for this compound is likely multifaceted due to its diverse structural components:

- Enzyme Interaction : The phenylpiperazine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity.

- Apoptosis Induction : The compound may promote apoptosis through pathways involving p53 and caspases, as observed in cancer cell studies.

- Inflammation Modulation : By inhibiting COX enzymes, the compound could reduce inflammation-related pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Compound Name | Activity | IC50 Value | Reference |

|---|---|---|---|

| 4-methoxy-N-methyl-N-[2-oxo... | Anticancer (MCF-7) | 0.65 µM | |

| 4-thiazolidinone derivatives | Antibacterial | Various | |

| Quinazolinone derivatives | COX Inhibition | 20 µM |

These findings highlight the potential therapeutic applications of compounds related to this compound.

Q & A

Q. Methodology :

- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) and assay against target enzymes/cell lines .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like Sigma-1 .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Substituent Positional Isomerism : For example, ortho- vs. para-chlorine on the phenyl ring alters steric hindrance, affecting target binding .

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Mechanistic Reassessment :

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., kon/koff rates) to confirm target engagement .

- Off-Target Screening : Profile against unrelated receptors (e.g., GPCR panels) to exclude polypharmacology .

Advanced: What strategies validate the compound’s mechanism of action in anticancer research?

Answer:

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 12 µM against MCF-7) .

- Pathway Analysis : Western blotting to measure apoptosis markers (e.g., Bcl-2 suppression, caspase-3 activation) .

- In Vivo Models : Xenograft studies in mice with pharmacokinetic monitoring (e.g., tumor volume reduction by 60% at 50 mg/kg/day) .

- Comparative Studies : Benchmark against clinical agents (e.g., doxorubicin) to contextualize efficacy .

Advanced: How to assess the compound’s potential for inducing drug resistance?

Answer:

- Serial Passage Assays : Expose microbial/cancer cells to sublethal doses over 20 generations; monitor MIC/IC50 shifts .

- Genomic Sequencing : Identify mutations in target genes (e.g., gyrB for antimicrobial resistance) .

- Efflux Pump Inhibition : Co-administer with verapamil (a P-gp inhibitor) to determine resistance mechanism .

Table 1: Key Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 483.56 g/mol | ESI-MS | |

| LogP | 3.2 ± 0.1 | HPLC (Shimadzu) | |

| Solubility (PBS) | 0.8 mg/mL | Nephelometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.